1-Naphthoylacetonitrile

Vue d'ensemble

Description

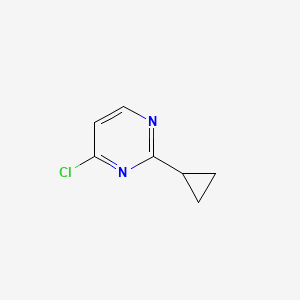

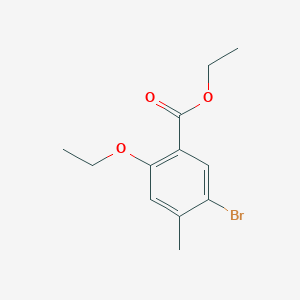

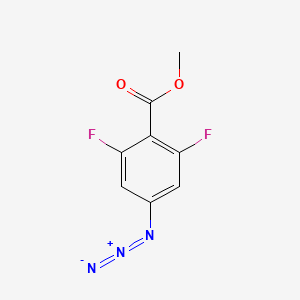

1-Naphthoylacetonitrile, also known as 3-(1-naphthyl)-3-oxopropanenitrile, is a chemical compound that belongs to the class of naphthalene derivatives . It has a molecular weight of 195.22 .

Molecular Structure Analysis

The molecular formula of 1-Naphthoylacetonitrile is C13H9NO . The InChI code is 1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 . The canonical SMILES string is C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N .Physical And Chemical Properties Analysis

1-Naphthoylacetonitrile is a light yellow solid . It has a molecular weight of 195.22 g/mol . The computed properties include a topological polar surface area of 40.9 Ų, a complexity of 288, and a XLogP3-AA of 2.7 .Applications De Recherche Scientifique

Metabonomic Approach in Drug Toxicity

- Application : Investigating toxic effects of drugs using NMR and pattern recognition methods.

- Findings : Demonstrated time-dependent biochemical variations induced by drug toxicity, highlighting 1-Naphthoylacetonitrile's role in metabolic studies.

- Waters et al., 2001, Chemical research in toxicology

- Application : Generation of naphthoyloxyl radicals from 1-(naphthoyloxy)-2-pyridones under photocleavage.

- Findings : Introduction of methoxy groups stabilized naphthoyloxyl radicals, influencing their reactivity.

- Najiwara et al., 2001, Chemistry Letters

- Application : Creating a colorimetric and fluorescent chemosensor based on naphthol for detecting metal ions.

- Findings : Demonstrated selective detection of Al3+ and Cu2+ ions with color changes and fluorescence enhancement.

- Jang et al., 2013, Dyes and Pigments

- Application : Synthesizing a compound for selective reaction with hydrazine, useful for environmental and biological applications.

- Findings : Identified a compound with selective reactivity and high sensitivity to hydrazine.

- Lee et al., 2013, Chemical Science

- Application : Structural study of lithiated phenylacetonitrile and 1-naphthylacetonitrile in solutions.

- Findings : Provided evidence for the formation of HMPA-solvated separated ion pairs.

- Carlier and Lo, 2000, Journal of the American Chemical Society

- Application : Preparation of molecularly imprinted polymers for recognizing organophosphorus compounds and phosphopeptides.

- Findings : Identified interactions critical for molecular recognition and separation of adenosine phosphates.

- Haginaka et al., 2012, Analytica chimica acta

- Application : Developing solvent-sensitive fluorescent probes for rapid water detection in organic solvents.

- Findings : Demonstrated effective water detection with a visual fluorescent color change.

- Yoon et al., 2019, Dyes and Pigments

Safety And Hazards

Propriétés

IUPAC Name |

3-naphthalen-1-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBLQCEBCGPRVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620529 | |

| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthoylacetonitrile | |

CAS RN |

39528-57-9 | |

| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1R)-1-azidoethyl]pyridine](/img/structure/B1370391.png)

![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)

![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)

![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)